n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine
CAS No.:
Cat. No.: VC19969793
Molecular Formula: C11H11ClN4O2
Molecular Weight: 266.68 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H11ClN4O2 |
---|---|
Molecular Weight | 266.68 g/mol |
IUPAC Name | N-[(4-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |
Standard InChI | InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |
Standard InChI Key | BJQPJNFDCZKBTB-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC(=C1NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a nitroimidazole core with a 4-chlorobenzyl group at the N1 position, a methyl group at the C1 position, and a nitro group at the C4 position (Figure 1) . The imidazole ring adopts a planar geometry, with bond angles and lengths consistent with aromatic systems. X-ray crystallography reveals intermolecular hydrogen bonding between the amine group and nitro oxygen, stabilizing the crystal lattice .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Bond Length (C-Nitro) | 1.45 Å | |
Bond Angle (N-C-N) | 126.7° | |
Torsion Angle (C1-N1) | 172.3° |
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm and a methyl singlet at δ 3.7 ppm .
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IR Spectroscopy: Stretching vibrations for NO₂ (1520 cm⁻¹) and C-Cl (750 cm⁻¹) confirm functional groups .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 267.1 [M+H]⁺ .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves three stages:
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Chlorobenzylation: Reaction of 4-chlorobenzyl chloride with 1-methyl-4-nitroimidazole in the presence of NaOH .
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Methylation: Treatment with methyl iodide under basic conditions .
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Nitration: Introduction of the nitro group using HNO₃/H₂SO₄ at 0–5°C .
Table 2: Optimization of Nitration Conditions
Parameter | Optimal Value | Yield |
---|---|---|
Temperature | 0–5°C | 85% |
HNO₃ Concentration | 70% | 82% |
Reaction Time | 4 hours | 88% |
Industrial Production
Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Azeotropic dehydration with toluene removes water, improving reaction kinetics .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The 5-amine group undergoes alkylation with propargyl bromide (82% yield) and bromination with Br₂/K₂CO₃ .
Table 3: Reaction Conditions and Yields
Reaction | Reagents | Solvent | Yield |
---|---|---|---|
Alkylation | Propargyl bromide | THF | 82% |
Bromination | Br₂, K₂CO₃ | DMF | 75% |
Nitro Reduction | H₂/Pd-C | MeOH | 90% |
Reduction of Nitro Group
Catalytic hydrogenation reduces the nitro group to an amine, enabling further derivatization . This step is critical for generating bioactive intermediates.
Compound | Target | IC₅₀ |
---|---|---|
Target Compound | Leukemia Cells | 45 µM |
Metronidazole | Anaerobic Bacteria | 2 µg/mL |
Tinidazole | Protozoa | 1 µg/mL |
Applications in Research and Industry
Pharmaceutical Development
The chlorobenzyl group enhances lipophilicity, improving blood-brain barrier penetration. This property is exploited in CNS-targeted drug designs.
Materials Science
Nitroimidazoles serve as precursors for conductive polymers. Functionalization with propargyl groups enables click chemistry applications .
Comparison with Structural Analogs
Impact of Substituents
Compared to 1-(4-chlorobenzyl)-1H-imidazole , the nitro group increases redox activity but reduces solubility. Halogen substitutions (e.g., bromine) further alter electronic properties .
Table 5: Physicochemical Comparison
Property | Target Compound | 1-(4-Cl-Bz-Imidazole) |
---|---|---|
LogP | 2.1 | 1.8 |
Aqueous Solubility | 0.5 mg/mL | 1.2 mg/mL |
Melting Point | 122–124°C | 98–100°C |
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